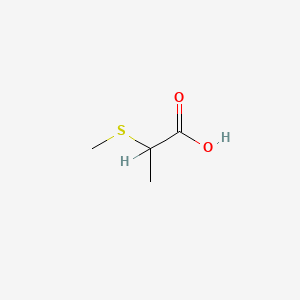

2-(methylthio)propanoic acid

Description

Nomenclature and Chemical Classification in Scholarly Contexts

In academic literature, 2-(methylthio)propanoic acid is systematically named according to IUPAC (International Union of Pure and Applied Chemistry) nomenclature. nih.gov The name clearly indicates a three-carbon carboxylic acid (propanoic acid) with a methylthio (-SCH3) substituent at the second carbon position. It is also commonly referred to as 2-(methylthio)propionic acid. nih.govchemspider.com

Chemically, it is classified as a carboxylic acid and a thioether. wikipedia.org The presence of both the carboxyl functional group (-COOH) and the thioether linkage (C-S-C) defines its chemical behavior and reactivity. The carboxyl group imparts acidic properties, while the sulfur atom in the methylthio group offers a site for various chemical transformations.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 2-methylsulfanylpropanoic acid nih.gov |

| Other Names | 2-(methylthio)propionic acid, S-methyl-2-mercaptopropionic acid chemspider.com |

| CAS Number | 58809-73-7 chemspider.comchemicalbook.com |

| Molecular Formula | C4H8O2S chemspider.comchemicalbook.com |

| Molecular Weight | 120.17 g/mol chemicalbook.commatrixscientific.com |

| SMILES | CC(C(=O)O)SC chemchart.com |

Historical Perspectives on Sulfur-Containing Carboxylic Acids in Chemical Literature

The study of sulfur-containing organic compounds, or organosulfur compounds, has a rich history in chemistry. wikipedia.org These compounds are widespread in nature and are essential for life, with amino acids like cysteine and methionine being prime examples. wikipedia.org The exploration of sulfur-containing carboxylic acids is a significant subfield within organosulfur chemistry.

Historically, research in this area was driven by the discovery of naturally occurring sulfur compounds with interesting biological activities. nih.govnih.gov Early investigations focused on their isolation, structural elucidation, and synthesis. The development of analytical techniques such as spectroscopy was crucial in characterizing these molecules. researchgate.net Over time, the focus expanded to understanding their chemical reactivity and potential applications, including in the synthesis of pharmaceuticals and other functional materials. nih.gov The study of carboxylic sulfuric anhydrides, formed from the reaction of carboxylic acids with sulfur trioxide, represents a more recent area of investigation into the chemistry of sulfur-containing acids. acs.org

Current Research Landscape and Future Directions for this compound

Current academic research on this compound and its derivatives is multifaceted. One area of investigation involves its synthesis and the development of new synthetic methodologies. For instance, research has described the synthesis of related compounds through reactions like the Friedel-Crafts reaction followed by methylation and desulfurization. yakhak.org

The biological activities of sulfur-containing propanoic acid derivatives are also a significant focus. Studies have explored the antimicrobial and anti-inflammatory properties of related compounds. For example, 3-(methylthio)propionic acid, an isomer of the title compound, has been identified as a nematicidal agent produced by Bacillus thuringiensis. mdpi.com Furthermore, derivatives of this compound have been investigated for their potential in treating conditions like diabetes and obesity by acting on nuclear receptors such as PPAR. google.com

Future research is likely to continue exploring the therapeutic potential of this compound derivatives. This includes the design and synthesis of novel analogues with enhanced biological activity and the elucidation of their mechanisms of action at a molecular level. The development of "soft drugs," such as the ultra-short-acting ACE inhibitor (R)-2-(3-mercapto-2(S)-methyl-1-oxopropoxy)-3-(methylthio)propanoic acid, showcases a direction towards creating therapeutics with controlled and predictable metabolism. acs.org Additionally, the use of related compounds in materials science, for example, in the development of functionalized polymers, is an emerging area of interest. rsc.org

Table 2: Spectroscopic Data for this compound and Related Compounds

| Type of Spectroscopy | Compound | Observed Data |

| ¹H-NMR (in CDCl₃) | Methyl a-(methylthio)acetate | δ: 2.22 (3H, s, SCH₃), 3.20 (2H, s, CH₂COO), 3.75 (3H, s, OCH₃) |

| ¹H-NMR (in CD₃OD) | 3-azido-7-hydroxycoumarin | δ: 7.38 (d/s overlapped, J = 8.5 Hz, 2H), 6.79 (dd, J = 2.2, 8.6 Hz, 1H), 6.72 (d, J = 2.4 Hz, 1H) rsc.org |

| IR (neat) | Methyl a-(methylthio)acetate | 1720 cm⁻¹ (C=O) |

Significance of the Methylthio Moiety in Propanoic Acid Derivatives for Advanced Research

The methylthio moiety (-SCH₃) plays a crucial role in defining the chemical and biological properties of propanoic acid derivatives. Compared to a simple alkyl group, the sulfur atom introduces several key features:

Polarity and Reactivity: The C-S bond is longer and weaker than a C-C bond, making it more susceptible to certain chemical reactions. wikipedia.org The sulfur atom can be oxidized to form sulfoxides and sulfones, which can have distinct biological activities.

Metabolic Handle: In biological systems, the methylthio group can be a site for metabolic transformations. For example, 2-hydroxy-4-(methylthio)butanoic acid (HMTBa) serves as a precursor for the amino acid methionine in animal feed. mdpi.com

Flavor and Aroma: The volatile nature of some methylthio-containing esters contributes to the characteristic aroma of certain fruits, like pineapple. foodb.ca

Biological Activity: The presence of the methylthio group can be critical for the biological activity of a molecule. For instance, in the context of antimicrobial agents, this group can influence the compound's interaction with microbial targets. mdpi.com The thioether group is a common scaffold in a wide range of FDA-approved drugs. nih.gov

In advanced research, the methylthio group is often strategically incorporated into molecules to modulate their properties for specific applications, such as in the design of new pharmaceuticals or functional materials. google.comacs.org

Structure

3D Structure

Propriétés

IUPAC Name |

2-methylsulfanylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2S/c1-3(7-2)4(5)6/h3H,1-2H3,(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBJPKUSFMZKDRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70866711 | |

| Record name | 2-(Methylsulfanyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70866711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58809-73-7, 33178-97-1 | |

| Record name | 2-(Methylthio)propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58809-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-2-(Methylthio)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033178971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Methylthiolactic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058809737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Methylsulfanyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70866711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-2-(methylthio)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.712 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(methylthio)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.846 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-METHYLTHIOLACTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BV8122YYCR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways

The formation of 2-(methylthio)propanoic acid and its derivatives relies on foundational organic reactions, including the generation of thiolactate analogues, strategic introduction of the methylthio group, and methods to ensure regiochemical control.

Synthesis of Thiolactate Derivatives and Related Analogues

The synthesis of derivatives and analogues of this compound, such as thiolactates and oxathiolanes, provides insight into the core chemical transformations required. A common strategy involves using lactic acid or its derivatives as starting materials. For example, (+)-thiolactic acid has been utilized as a precursor in the synthesis of complex oxathiolane derivatives. sci-hub.se One approach begins with the conversion of a starting diol into an acetate (B1210297) intermediate, which is then condensed with a nucleobase in the presence of a Lewis acid like TMSOTf (Trimethylsilyl trifluoromethanesulfonate). sci-hub.se

Other synthetic routes have employed ᴅ-mannose or 1,6-thioanhydro-ᴅ-galactose as starting materials to create enantiomerically pure oxathiolane nucleoside analogues. nih.govbeilstein-journals.org These multi-step syntheses involve key transformations such as oxidative cleavage of diols, reduction, protection of hydroxyl groups, and ultimately, coupling reactions to form the desired heterocyclic systems. nih.govbeilstein-journals.org For instance, a protected glycolic aldehyde can be reacted with 2-mercaptoacetic acid to form a key oxathiolane intermediate. beilstein-journals.org These methodologies, while aimed at producing more complex molecules, demonstrate the fundamental reactions—such as those involving thiol groups and carboxylic acid functionalities—that are central to the chemistry of thiolactate derivatives.

Friedel-Crafts Reactions for Substituted Propanoic Acids

Friedel-Crafts reactions are a fundamental tool in organic chemistry for attaching substituents to aromatic rings via electrophilic aromatic substitution. wikipedia.orgnumberanalytics.com This class of reactions is broadly divided into alkylations and acylations. wikipedia.org They are pivotal in the industrial synthesis of various 2-arylpropanoic acids. For example, a common industrial method for producing ibuprofen (B1674241) involves the Friedel-Crafts acylation of isobutylbenzene. google.com Similarly, the synthesis of 2-(p-methylallylaminophenyl)propionic acid (Alminoprofen) utilizes a Friedel-Crafts reaction between benzene (B151609) and ethyl α-chloro-α-(methylthio)acetate as a key step to form the phenylacetate (B1230308) backbone. yakhak.org

Another application involves the reaction of fluorene (B118485) with methyl α-chloro-α-(methylthio)acetate to produce methyl α-methylthio-2-fluoreneacetate, a precursor for the anti-inflammatory agent Cicloprofen. While powerful for creating C-C bonds with aromatic rings, traditional Friedel-Crafts reactions often require harsh conditions and stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃), which can generate significant waste. ethz.ch Modern variations aim to use cleaner and more efficient catalysts. ethz.ch It is important to note that Friedel-Crafts reactions are specifically for the functionalization of aromatic rings and are therefore not a direct method for synthesizing the aliphatic compound this compound. However, they are crucial for synthesizing arylpropanoic acids, a related class of substituted propanoic acids.

Strategies for Methylthio Group Introduction and Modification

The introduction of a methylthio (-SCH₃) group is a critical step in the synthesis of this compound and its analogues. A primary strategy involves the nucleophilic substitution of a suitable leaving group at the α-position of a propanoic acid derivative with a methylthiolate source. A direct example is the synthesis of a derivative, 3-(4-methoxybenzylmercapto)-2-(methylthio)propanoic acid, which is achieved by reacting 2-bromo-3-(4-methoxybenzylmercapto)propanoic acid with methylmercaptan in the presence of sodium hydroxide. prepchem.com This indicates that a 2-halopropanoic acid can serve as an effective substrate for introducing the methylthio group via an Sₙ2 reaction.

Further strategies for creating the C-S bond include the reaction of heterocyclic thioamides with electrophilic sulfonyl azides. beilstein-journals.org In the context of more complex molecules, post-synthetic modification is also a viable method. For instance, in oligonucleotide synthesis, a 6-methylthiopurine unit can be oxidized to a more reactive methylsulfoxide or methylsulfonyl group, which can then be displaced by various nucleophiles. mdpi.com

Modification of the methylthio group itself is also a key synthetic tool. Reductive desulfurization can be used to remove the methylthio group and form a C-H bond, a technique used in the synthesis of Cicloprofen and Alminoprofen. yakhak.org Conversely, the methylthio group can be oxidized, for example with m-CPBA (meta-chloroperoxybenzoic acid), to a methylsulfonyl group, which is a good leaving group and facilitates further substitution reactions. acs.org

Regioselective Synthesis Approaches for Sulfur-Containing Compounds

Regioselectivity, the control over the position of chemical bond formation, is crucial in the synthesis of complex organic molecules, including sulfur-containing compounds. scirp.orgrudn.ru The development of regioselective methods allows for the precise installation of functional groups, avoiding the formation of unwanted isomers. For example, the one-pot reaction of amines, carbon disulfide, and epoxides in ethanol (B145695) can produce 2-hydroxyalkyl dithiocarbamates with high regioselectivity without the need for a catalyst. scirp.org

In the synthesis of heterocyclic systems, reactions of 2-quinolinesulfenyl halides with alkenes proceed in a regioselective manner to yield 1,2-dihydro Current time information in Bangalore, IN.mdpi.comthiazolo[3,2-a]quinolin-10-ium derivatives. mdpi.comnih.gov The reaction of thioamides with sulfonyl azides can also serve as a general and efficient method for the regioselective synthesis of N-sulfonyl amidines of various heteroaromatic carboxylic acids. beilstein-journals.org These examples underscore the importance of controlling reaction conditions and choosing appropriate reagents to direct the outcome of reactions involving sulfur-based nucleophiles and electrophiles, a principle that is directly applicable to ensuring the methylthio group is introduced specifically at the C-2 position of the propanoic acid chain.

Advanced Synthetic Techniques

To improve the efficiency, yield, and environmental footprint of chemical syntheses, advanced techniques such as microwave-assisted synthesis are increasingly employed.

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, cleaner reaction profiles, and higher yields compared to conventional heating methods. gavinpublishers.comheteroletters.org This "green chemistry" approach is attributed to the rapid and efficient heating of the reaction mixture by microwaves. gavinpublishers.com

This technique has been successfully applied to the synthesis of various sulfur-containing heterocyclic compounds. For example, the synthesis of functionalized thiazolones has been achieved through a nucleophilic ipso-substitution between an amino acid and a methylthio-thiazolone, with microwave irradiation significantly shortening the reaction time and improving yields. heteroletters.org Similarly, bioactive fused triazoles and various six-membered heterocycles have been synthesized efficiently using microwave assistance. arkat-usa.orgmdpi.comnih.gov In some multi-component reactions, syntheses that take several hours under conventional heating can be completed in minutes with microwave irradiation, often in the absence of traditional organic solvents. mdpi.comnih.gov These findings demonstrate the potential of microwave-assisted synthesis to streamline the production of compounds like this compound, potentially enhancing the efficiency of the nucleophilic substitution step.

Flow Chemistry Applications in the Synthesis of this compound Analogues

While direct references to flow chemistry applications specifically for the synthesis of this compound are not prevalent, the principles of flow chemistry are increasingly applied to the synthesis of structurally related compounds, such as other propanoic acid derivatives. For instance, the synthesis of (2S)-2-(naphthalen-2-yloxy)propanoic acid can be optimized for industrial production using continuous flow reactors. This approach offers advantages like enhanced reaction control, improved safety, and higher yields, which are transferable to the synthesis of this compound analogues.

Enzyme-Catalyzed Esterification and Derivatization

Enzyme-catalyzed reactions are a cornerstone of green chemistry, offering high specificity and mild reaction conditions. Enzymes, particularly hydrolases, can catalyze the formation of ester bonds. researchgate.net This is highly relevant for the derivatization of this compound. The specificity of enzymes often allows for reactions at a specific site on a molecule without the need for protecting groups, which simplifies synthetic processes and reduces waste. acs.org For example, lipases are known to catalyze the esterification of various carboxylic acids. ekb.eg This enzymatic approach can be applied to this compound to produce its esters, which are valuable in flavor chemistry and as intermediates in further synthesis. mdpi.com

Green Chemistry Principles in the Synthesis of Propanoic Acid Derivatives

Green chemistry principles are integral to modern synthetic strategies for propanoic acid derivatives, aiming to reduce environmental impact. ijsrst.comencyclopedia.pub Key principles include maximizing atom economy, using safer solvents, improving energy efficiency, and utilizing renewable feedstocks. acs.orgimist.ma For instance, the synthesis of propanoic acid derivatives can be carried out in aqueous media to avoid hazardous chlorinated solvents. imist.ma Microwave-assisted synthesis is another green technique that can accelerate reactions and reduce energy consumption. encyclopedia.pubathensjournals.gr The use of catalysts is preferred over stoichiometric reagents to minimize waste. imist.ma These principles guide the development of more sustainable methods for producing compounds like this compound and its derivatives. ijsrst.com

Chemical Derivatization Strategies for Research Applications

Derivatization of this compound is crucial for its application in various research fields, allowing for the fine-tuning of its physical, chemical, and biological properties.

Esterification for Analytical and Biological Studies

Esterification of this compound is a common strategy for creating derivatives with altered properties. For instance, methyl 2-(methylthio)propionate is a known flavor compound found in fruits like pineapple. mdpi.com The synthesis of such esters can be achieved through direct esterification with an alcohol in the presence of an acid catalyst or by reacting the corresponding acid chloride with an alcohol. smolecule.com These ester derivatives are not only important for their organoleptic properties but also serve as intermediates in the synthesis of more complex molecules. For example, methyl 2-(methylthio)propionate can undergo oxidation at the sulfur atom to form sulfoxides or sulfones, or the ester group can be reduced to an alcohol.

Table 1: Esterification Reactions of Propanoic Acid Derivatives

| Reactants | Product | Reaction Type |

|---|---|---|

| Propionic acid, 3-(methylthio)propanol | Propyl 3-(methylthio)propionate (B1239661) | Direct Esterification smolecule.com |

| Propionyl chloride, 3-(methylthio)propanol | Propyl 3-(methylthio)propionate | Acyl Chloride Reaction smolecule.com |

Salt Formation for Solubility Modulation in Experimental Systems

Salt formation is a widely used technique to enhance the aqueous solubility and dissolution rate of acidic and basic drug candidates. researchgate.netresearchgate.net For a carboxylic acid like this compound, forming a salt with a suitable base can significantly increase its solubility in polar solvents, which is advantageous for biological testing and formulation development. researchgate.net The choice of the counterion is critical as it can influence not only solubility but also other properties like stability and hygroscopicity. researchgate.netgoogleapis.com For example, the solubility of the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen, a propanoic acid derivative, is significantly increased by forming salts with various amines. researchgate.net This principle is directly applicable to this compound to improve its utility in experimental systems where aqueous solubility is a limiting factor. The process of selecting an appropriate salt often involves screening various counterions to find a balance between improved solubility and other desirable physicochemical properties. researchgate.net

Table 2: Influence of Salt Formation on Drug Properties

| Property | Effect of Salt Formation | Reference |

|---|---|---|

| Aqueous Solubility | Generally increased | researchgate.netresearchgate.net |

| Dissolution Rate | Generally increased | researchgate.net |

| Chemical Stability | Can be modulated | researchgate.netgoogleapis.com |

Formation of Schiff Bases and Related Imine Derivatives for Bioactive Compound Development

Schiff bases are compounds containing an imine or azomethine group (-C=N-), typically formed by the condensation of a primary amine with an aldehyde or ketone. wikipedia.org While this compound itself does not form a Schiff base directly, its derivatives containing an amino group can. Alternatively, the carboxylic acid group can be part of a larger molecule that incorporates a Schiff base moiety. Schiff bases are investigated for a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. wikipedia.orgacs.orgnih.gov The synthesis of Schiff bases derived from amino acids has been shown to yield compounds with potential as corrosion inhibitors and with various pharmacological applications. acs.org The imine nitrogen in a Schiff base is basic and can coordinate with metal ions, forming complexes with catalytic and other interesting properties. wikipedia.orgresearchgate.net This derivatization strategy opens up possibilities for developing new bioactive compounds based on the this compound scaffold.

Derivatization for Enhanced Spectroscopic and Chromatographic Detection

The analytical determination of this compound often requires a derivatization step to improve its chemical properties for analysis by gas chromatography (GC) or high-performance liquid chromatography (HPLC). The compound possesses two key functional groups amenable to derivatization: the carboxylic acid group and the methylthio (sulfide) group. Derivatization is employed to increase volatility and thermal stability for GC analysis, or to introduce a chromophoric or fluorophoric tag to enhance spectroscopic detection for HPLC. colostate.eduoup.commdpi.com Furthermore, chemical transformation of the sulfide (B99878) moiety can be used to alter the compound's polarity, aiding in chromatographic separation. For enantiomeric analysis, chiral derivatizing agents are used to form diastereomers that can be resolved on achiral columns. researchgate.net

Derivatization of the Carboxyl Group for Gas Chromatography (GC)

Direct analysis of short-chain carboxylic acids like this compound by GC is challenging due to their high polarity and low volatility, which can lead to poor peak shape and thermal instability. colostate.eduusherbrooke.ca Conversion of the carboxylic acid to a less polar and more volatile derivative, typically an ester or a silyl (B83357) derivative, is a standard approach to overcome these issues. colostate.edulmaleidykla.lt

Esterification: This is the most common derivatization strategy for carboxylic acids prior to GC analysis. colostate.edu It involves converting the carboxyl group into an ester.

Alkylation: Formation of alkyl esters, such as methyl or benzyl (B1604629) esters, significantly improves volatility. Common methods include reaction with an alcohol in the presence of an acid catalyst, such as boron trifluoride-methanol complex (BF₃/MeOH). aocs.orgd-nb.info Other reagents like (trimethylsilyl)diazomethane (TMSD) or pentafluorobenzyl bromide (PFBBr) are also effective. d-nb.inforesearchgate.net PFBBr derivatives are particularly suited for highly sensitive analysis using electron-capture detection (ECD). researchgate.net

Silylation: This process converts the acidic proton of the carboxyl group into a non-polar silyl group, typically a trimethylsilyl (B98337) (TMS) group. A common and effective reagent for silylating carboxylic acids is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS). usherbrooke.calmaleidykla.lt

Table 1: Common Derivatization Agents for GC Analysis of Carboxylic Acids This table is interactive. Click on the headers to sort the data.

| Derivatization Method | Reagent(s) | Derivative Formed | Analytical Enhancement |

|---|---|---|---|

| Esterification (Methylation) | Boron trifluoride/Methanol (BF₃/MeOH) | Methyl ester | Increased volatility and thermal stability |

| Esterification (Methylation) | (Trimethylsilyl)diazomethane (TMSD) | Methyl ester | Increased volatility and thermal stability |

| Esterification (Benzylation) | Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl ester | Increased volatility; suitable for ECD |

| Silylation | BSTFA + TMCS | Trimethylsilyl (TMS) ester | Increased volatility and thermal stability |

Derivatization of the Carboxyl Group for High-Performance Liquid Chromatography (HPLC)

While this compound can be analyzed by HPLC, it lacks a strong chromophore, resulting in poor sensitivity with standard UV-Vis detectors. oup.com To enhance detection, particularly for trace-level analysis, pre-column derivatization is used to attach a molecule with strong UV absorbance or fluorescence properties. mdpi.comtandfonline.com

Fluorescent Labeling: This is a highly sensitive technique that involves tagging the carboxylic acid with a fluorescent reagent (a fluorophore). oup.commdpi.com The resulting derivative can be detected at very low concentrations using a fluorescence detector. A variety of reagents are available that react with the carboxyl group, often in the presence of a catalyst or coupling agent. oup.comresearchgate.net

Coumarin-based reagents , such as 3-bromoacetyl coumarin, are efficient fluorophores used for derivatizing carboxylic acids. nih.gov

Anthracene-based reagents , like 9-chloromethyl anthracene, can be used to form highly fluorescent esters, enabling sensitive detection with excitation and emission wavelengths typically around 365 nm and 410 nm, respectively. oup.com

Table 2: Derivatization Agents for Enhanced HPLC Detection of Carboxylic Acids This table is interactive. Click on the headers to sort the data.

| Detection Method | Reagent Class | Example Reagent | Principle |

|---|---|---|---|

| Fluorescence | Coumarins | 3-Bromoacetyl coumarin | Attaches a highly fluorescent tag |

| Fluorescence | Anthracenes | 9-Chloromethyl anthracene | Attaches a highly fluorescent tag |

| Fluorescence | Benzofurans | SBD-F | Attaches a fluorescent tag to thiol groups (contextual) nih.gov |

| UV-Vis | Dinitrobenzenes | 1-Fluoro-2,4-dinitrobenzene (DNFB) | Attaches a strong UV-absorbing chromophore |

Chemical Transformation of the Methylthio Group

The methylthio group itself can be chemically modified to alter the molecule's chromatographic properties. Oxidation of the sulfide to its corresponding sulfoxide (B87167) and subsequently to a sulfone introduces polar oxygen atoms. acs.orgmdpi.com This transformation significantly increases the polarity of the molecule. In reversed-phase HPLC, this would lead to decreased retention time, which can be strategically used to shift the analyte's peak away from interfering non-polar compounds in a complex matrix. Reagents such as hydrogen peroxide or sodium chlorite (B76162) can be used to perform this oxidation. acs.orgmdpi.com

Chiral Derivatization for Enantiomeric Resolution

This compound is a chiral compound, existing as (R) and (S) enantiomers. The analysis of individual enantiomers often requires chiral chromatography. An alternative "indirect" approach involves derivatization with a chiral derivatizing agent (CDA). researchgate.net In this method, the racemic mixture of the acid is reacted with a single, pure enantiomer of a CDA. This reaction creates a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties and can be separated using standard, non-chiral (achiral) chromatographic columns, such as a C18 column in HPLC. researchgate.netnih.gov For carboxylic acids, chiral amines are often used as CDAs, with the reaction facilitated by coupling agents like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) (EDC). researchgate.net

Table 3: Principles of Chiral Derivatization This table is interactive. Click on the headers to sort the data.

| Concept | Description |

|---|---|

| Chiral Derivatizing Agent (CDA) | A single enantiomer of a chiral reagent used to react with a racemate. |

| Product | A mixture of diastereomers. |

| Separation Principle | Diastereomers have different physical properties and can be separated on achiral stationary phases. |

| Example Reagent Class | Chiral amines (for reacting with carboxylic acids). researchgate.net |

Advanced Analytical Techniques and Characterization in Chemical Research

Chromatographic Separations

Chromatographic techniques are paramount for separating 2-(methylthio)propanoic acid from complex mixtures and for assessing its purity. The choice of method depends on the specific analytical goal, such as purity determination, isomer separation, or analysis of volatile traces.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for verifying the purity of this compound and for separating its stereoisomers. researchgate.netnih.gov Reversed-phase HPLC, often utilizing a C18 column, is a common method for purity analysis. gyanvihar.org For instance, a mobile phase consisting of acetonitrile (B52724) and water with an acidic modifier like phosphoric or formic acid can effectively separate the compound from non-polar and polar impurities. sielc.com

The separation of enantiomers (chiral isomers) of compounds structurally related to this compound often requires specialized chiral stationary phases (CSPs) or the use of chiral derivatizing reagents. gyanvihar.orgmdpi.comnih.gov For example, a derivative of a related compound, (R)-2-(5-fluoro-2,4-dinitrophenylamino)-3-(methylthio)propanoic acid, has been used as a chiral derivatizing reagent to facilitate the separation of enantiomers of other molecules. gyanvihar.orgmdpi.com The direct separation of stereoisomers of similar propanoic acid derivatives has been achieved using reversed-phase HPLC with specific columns and mobile phases, such as 0.05% trifluoroacetic acid in a water-acetonitrile mixture. researchgate.netnih.gov The detection for such analyses is typically performed using a UV detector at a wavelength suitable for the analyte, for instance, 228 nm. researchgate.netnih.gov

| Parameter | Condition |

| Column | Reversed-phase (e.g., C18, J'sphere-ODS-H80) researchgate.netnih.govgyanvihar.org |

| Mobile Phase | Acetonitrile/Water with acid modifier (e.g., TFA, H₃PO₄) researchgate.netnih.govsielc.com |

| Detection | UV Spectroscopy (e.g., 228 nm) researchgate.netnih.gov |

| Application | Purity assessment, Isomer/Enantiomer separation researchgate.netmdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile compounds and is well-suited for identifying this compound in various matrices, such as food and biological samples. nih.govnih.gov The compound, along with its esters like methyl and ethyl 3-(methylthio)propanoate, has been identified as a volatile aroma compound in fruits like pineapple. nih.gov In metabolomic studies, GC-MS is used to profile volatile metabolites in complex biological samples. For instance, in the analysis of wine volatiles, this compound was identified after solid-phase extraction (SPE) of the wine samples. nih.gov Similarly, it has been detected in studies of Chinese truffles and the Malaysian fish sauce, Budu. mdpi.commdpi.com

The coupling of GC with a sulfur-selective detector, such as a Sulfur Chemiluminescence Detector (SCD), can significantly enhance the detection of sulfur-containing compounds like this compound, which might otherwise be overlooked in a standard GC-MS analysis due to low intensity or co-elution with other components. shimadzu.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it ideal for trace analysis and the identification of metabolites in complex biological matrices. thno.org This technique is a key component of modern metabolomics, enabling the detection and quantification of a wide array of compounds, including organic acids. researchgate.netnih.gov

The analysis of short-chain fatty acids by LC-MS often requires derivatization to improve their chromatographic retention and ionization efficiency. shimadzu.eu While specific LC-MS/MS protocols for this compound are not extensively detailed in the provided context, the general workflow involves separation on a suitable column (like a C18 or HILIC) followed by detection using tandem mass spectrometry. nih.govtmiclinode.com The identification is confirmed by matching retention times and MS/MS fragmentation patterns with those of a pure standard. thno.org This approach allows for the confident identification of metabolites like 3-(methylthio)propionic acid in studies of biological systems. frontiersin.org The use of high-resolution mass spectrometry (HRMS) within an LC-MS/MS system further aids in confirming the elemental composition of the detected ions.

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation of this compound, providing definitive information about its atomic connectivity and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. usc.edu.au

For a molecule like this compound, the ¹H NMR spectrum would be expected to show distinct signals for the different types of protons. Although specific data for the title compound is not available in the search results, data for a similar structure, 2-methylpropanoic acid, shows a doublet for the six equivalent methyl (CH₃) protons, a septet for the single methine (CH) proton, and a singlet for the acidic carboxylic acid (COOH) proton. docbrown.info The integration of these signals would correspond to the number of protons in each environment (e.g., 6:1:1). docbrown.info

The ¹³C NMR spectrum provides information on the carbon skeleton. For 2-methylpropanoic acid, three distinct signals are observed, corresponding to the two equivalent methyl carbons, the methine carbon, and the carboxyl carbon. docbrown.info The chemical shifts in ¹³C NMR are sensitive to the electronic environment, with the carboxyl carbon appearing significantly downfield due to the deshielding effect of the oxygen atoms. docbrown.info Two-dimensional NMR techniques like HSQC can be used to correlate the ¹H and ¹³C signals, confirming the connectivity of the molecule.

| Nucleus | Expected Chemical Shift Range (ppm) (based on analogous structures) | Multiplicity (Splitting) (based on analogous structures) |

| ¹H NMR | ||

| -SCH₃ | ~2.1-2.3 | Singlet |

| -CH- | ~3.2-3.6 | Quartet |

| -CH₃ (at C2) | ~1.4-1.6 | Doublet |

| -COOH | ~10-12 | Singlet (broad) |

| ¹³C NMR | ||

| -SCH₃ | ~15-20 | |

| -CH- | ~40-50 | |

| -CH₃ (at C2) | ~18-22 | |

| -COOH | ~175-185 |

Note: The data in this table is hypothetical and based on typical chemical shifts for similar functional groups. Actual values may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of a carboxylic acid like this compound is characterized by several key absorption bands. docbrown.info

A very broad absorption band is typically observed in the region of 2500–3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group. docbrown.infodocbrown.info The broadness of this peak is due to intermolecular hydrogen bonding. docbrown.info A strong, sharp absorption band appears in the range of 1700–1725 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid. docbrown.infodocbrown.infolibretexts.org Additionally, C-H stretching vibrations for the alkyl parts of the molecule are expected in the 2850–2975 cm⁻¹ region. docbrown.info The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions, including C-O stretching and O-H bending, that is unique to the molecule. docbrown.info

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500 - 3300 (very broad) docbrown.infodocbrown.info |

| C-H (Alkyl) | 2850 - 2975 docbrown.info |

| C=O (Carbonyl) | 1700 - 1725 (strong) docbrown.infodocbrown.info |

| C-O (Stretch) | ~1200 - 1300 |

| C-S (Stretch) | ~600 - 800 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound, with a molecular formula of C4H8O2S, the average molecular mass is 120.166 Da. chemspider.com

Under electron ionization (EI), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion ([M]•+) and various fragment ions. The mass spectrum of this compound displays a characteristic fragmentation pattern that provides significant structural information. aip.orgresearchgate.net A key fragmentation pathway involves the loss of the carboxyl group (-COOH), a common fragmentation for carboxylic acids. aip.org This results in the formation of a prominent ion at a mass-to-charge ratio (m/z) of 75. aip.org This [M–COOH]+ ion is often the most abundant ion in the spectrum, referred to as the base peak. aip.orgresearchgate.net

The analysis of these fragments allows for the confirmation of the compound's structure. The presence of the m/z 75 fragment strongly suggests a propanoic acid backbone with a methylthio group attached to the main carbon chain. aip.org

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Significance | Reference |

|---|---|---|---|

| 120 | [C4H8O2S]•+ | Molecular Ion ([M]•+) | chemspider.com |

| 75 | [C3H7S]+ | Loss of carboxyl group (-COOH) from the molecular ion. Base Peak. | aip.orgresearchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugated Systems

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. This technique is particularly useful for detecting the presence of chromophores, which are parts of a molecule that absorb light, especially conjugated π-systems. A conjugated system consists of alternating single and multiple bonds, which delocalizes electrons and lowers the energy required for electronic transitions, shifting absorption to longer wavelengths (into the UV-Vis range).

The chemical structure of this compound, CH3-S-CH(CH3)-COOH, lacks an extended conjugated π-system. While it contains a carbonyl group (C=O) and a sulfur atom with non-bonding electrons, these are not conjugated in a way that typically leads to significant absorption in the 200-800 nm range. In contrast, molecules containing moieties like 4-(methylthio)phenyl groups within a larger conjugated structure, such as in certain porphyrins or chalcones, exhibit strong and characteristic UV-Vis absorption bands. rsc.org For instance, the coordination of a manganese ion into a porphyrin containing 4-(methylthio)phenyl groups results in a significant shift of the main absorption peak (Soret band) from 416 nm to 471 nm, demonstrating the influence of the conjugated system and metal coordination. rsc.org

Given the absence of such a conjugated system in this compound, it is not expected to be a strong chromophore and would likely show only weak absorption at shorter wavelengths in the UV region, typical of isolated carbonyl and thioether groups.

Crystallographic and Structural Analysis

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

As of current literature, a single-crystal X-ray structure of this compound has not been reported. However, XRD studies on other molecules containing a methylthio group provide insight into the structural characteristics this functional group imparts. For example, the crystal structure of 2-[methylthio(morpholino)methylene]malononitrile has been determined, revealing details about its molecular conformation and intermolecular hydrogen bonding. sciencepublishinggroup.com Similarly, studies on 2-(methylthio)-1,3-diazaspiro compounds have elucidated their structures and hydrogen bonding patterns in the solid state. researchgate.netresearchgate.netresearchgate.net

A future X-ray diffraction study of this compound would be expected to reveal a dimeric structure in the solid state, formed through hydrogen bonding between the carboxylic acid groups of two molecules. This is a common structural motif for simple carboxylic acids. The analysis would also precisely define the conformation of the carbon backbone and the orientation of the methylthio group relative to the rest of the molecule.

Conformational Analysis and Tautomerism Studies

Conformational Analysis

Conformational analysis examines the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. In this compound, rotation can occur around the C-S and C-C single bonds, leading to various conformers with different energies. The stability of these conformers is influenced by steric hindrance and potential weak intramolecular interactions.

Studies on analogous molecules, such as 1-methoxy-2-(methylthio)ethane, show that the relative orientation of the groups (gauche vs. anti) significantly affects conformational stability. researchgate.net For this compound, theoretical calculations and spectroscopic studies could determine the most stable conformers. It is plausible that intramolecular hydrogen bonding between the sulfur atom's lone pair and the acidic proton of the carboxyl group could stabilize certain conformations, although this interaction would be weak. The steric bulk of the methyl groups would also play a crucial role in determining the lowest energy conformation.

Tautomerism Studies

Tautomers are structural isomers that readily interconvert, often through the migration of a proton. For this compound, two main types of tautomerism can be considered.

Carboxylic Acid Tautomerism : Carboxylic acids can theoretically exhibit keto-enol tautomerism, but the enol form is generally highly unstable and insignificant for simple aliphatic acids.

Thio-Thioenol Tautomerism : A more relevant consideration involves the methylthio group. Research on related heterocyclic systems like 2-methylthio-imidazolins has shown the existence of different tautomeric forms in the solid state versus in solution. researchgate.net These studies describe a "conjugated tautomeric form" and a "non-conjugated tautomeric form" that exist in equilibrium, with the balance influenced by the solvent's polarity. researchgate.net While this compound is not heterocyclic, the principle of proton migration involving the sulfur and adjacent atoms could lead to different tautomeric forms under specific conditions, although the simple aliphatic carboxylic acid form is expected to be overwhelmingly dominant. Another related concept is the zwitterionic tautomer seen in S-methylcysteine, where a proton transfers from the carboxyl group to an amino group; however, this compound lacks the necessary basic amino group for this to occur. nih.gov

Based on a comprehensive review of available scientific literature, it is not possible to generate the requested article focusing solely on the biological activities of This compound according to the specified outline. The research data for this specific compound is not present in the public domain for the majority of the requested topics.

The primary findings are as follows:

There is no specific information available regarding the antibacterial, antifungal, or anticancer efficacy of This compound . Searches for these biological activities did not yield any relevant studies on this particular compound.

The notable nematicidal activity that is widely discussed in scientific literature is attributed to its isomer, 3-(methylthio)propanoic acid . smolecule.com Studies have identified 3-(methylthio)propanoic acid, a volatile organic compound produced by Bacillus thuringiensis, as a potent agent against root-knot nematodes like Meloidogyne incognita. smolecule.com However, this information pertains to a different chemical entity and cannot be used to describe this compound under the strict constraints of the request.

While general antimicrobial mechanisms of organic acids are well-documented—involving cytoplasmic acidification, membrane disruption, and metabolic inhibition—these are broad principles and not specific mechanistic investigations of this compound.

Due to this lack of specific data, constructing a "thorough, informative, and scientifically accurate" article that strictly adheres to the provided outline for this compound is not feasible. Any attempt to do so would involve using data from other related, but distinct, compounds, which would violate the core instruction to focus solely on this compound.

Biological Activities and Mechanistic Investigations

Anticancer Research

Modulation of Cellular Pathways (e.g., Apoptosis, Cell Proliferation)

While direct studies on 2-(methylthio)propanoic acid's effects on apoptosis and cell proliferation are not extensively detailed in the provided results, related propanoic acid derivatives have demonstrated significant activity in these areas. For instance, propionic acid itself has been shown to induce apoptosis in HeLa cervical cancer cells. mdpi.com It can trigger an increase in the sub-G1 phase cell population, which is characteristic of apoptotic cells. mdpi.com The mechanism appears to involve the generation of reactive oxygen species (ROS) and the induction of autophagy. mdpi.com

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been evaluated for their anticancer properties, with some compounds effectively reducing the viability of A549 lung cancer cells. nih.govmdpi.com Similarly, certain 2-(3-benzoylphenyl) propanoic acid derivatives have exhibited moderate inhibition of cancer cell growth across various tumor cell lines. nih.gov Another related compound, 2-methoxyestradiol, a metabolite of 17β-estradiol, induces apoptosis in several cancer cell lines, including human breast and ovarian cancer cells. nih.govnih.gov Its mechanism involves the phosphorylation of anti-apoptotic proteins like Bcl-2, leading to the activation of mitochondrial apoptosis pathways. nih.govnih.gov

Table 1: Effects of Propanoic Acid and its Derivatives on Cellular Pathways

| Compound/Derivative | Cell Line(s) | Observed Effects | Potential Mechanism of Action |

| Propionic Acid | HeLa (Cervical Cancer) | Induces apoptosis and autophagy, increases sub-G1 cell population. mdpi.com | Induction of reactive oxygen species (ROS). mdpi.com |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | A549 (Lung Cancer) | Reduces cell viability and suppresses cell migration. nih.govmdpi.com | Not fully elucidated. |

| 2-(3-benzoylphenyl) propanoic acid derivatives | Various human tumor cell lines | Moderate inhibition of cell growth. nih.gov | Not specified. |

| 2-Methoxyestradiol | SKOV3 (Ovarian Cancer), MDA-MB-435s (Breast Cancer) | Induces apoptosis and inhibits cell growth. nih.govnih.gov | Phosphorylation of Bcl-2, activation of mitochondrial apoptosis pathway. nih.govnih.gov |

Interaction with Heat Shock Proteins (HSP90, TRAP1) and Other Molecular Targets

The direct interaction of this compound with heat shock proteins HSP90 and its mitochondrial paralog, TRAP1 (tumor necrosis factor receptor-associated protein 1), is not explicitly documented in the available research. However, the broader context of HSP90 and TRAP1 function, particularly in cancer, provides a framework for potential interactions.

HSP90 and TRAP1 are molecular chaperones that play crucial roles in maintaining cellular homeostasis by assisting in the folding and stability of numerous client proteins. nih.govbiorxiv.org In tumor cells, these chaperones are often overexpressed and are critical for cell survival. nih.gov Mitochondria in tumor cells, specifically, contain both HSP90 and TRAP1, where they interact with and antagonize the function of Cyclophilin D, a protein that can induce mitochondrial-mediated cell death. nih.gov By inhibiting Cyclophilin D, this chaperone network helps to maintain mitochondrial integrity and prevent apoptosis. nih.govfrontiersin.org

Given that some propanoic acid derivatives exhibit anticancer activity by modulating apoptosis, it is conceivable that their mechanisms could involve the disruption of this mitochondrial chaperone network. Disabling the protective function of HSP90 and TRAP1 in mitochondria leads to a collapse of mitochondrial function and selective death of tumor cells. nih.gov TRAP1, in particular, is involved in regulating the balance between oxidative phosphorylation and glycolysis and is a key player in mitochondrial homeostasis. nih.govbiorxiv.org

Structure-Activity Relationships in Anticancer Propanoic Acid Derivatives

The anticancer activity of propanoic acid derivatives is highly dependent on their chemical structure. mdpi.com Studies on various series of these compounds have revealed key structural features that contribute to their efficacy.

For 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, the presence of a phenolic group is a notable feature. mdpi.com Within this series, specific substituents have been shown to enhance anticancer activity. For example, a derivative containing a 2-furyl substituent demonstrated promising and selective activity against A549 non-small cell lung cancer cells. mdpi.com Another derivative with a 1-naphthyl substituent also exhibited significant anticancer effects. mdpi.com

In the case of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, the presence of an oxime moiety (-C=NOH) was found to significantly boost antiproliferative activity against A549 cells. mdpi.com This highlights the importance of specific functional groups in determining the biological effects of these compounds.

Research on 2-(3-benzoylphenyl)propanoic acid derivatives, synthesized from the non-steroidal anti-inflammatory drug ketoprofen (B1673614), also points to the importance of specific chemical modifications. nih.gov A hydroxamic acid analogue of ketoprofen was found to be more potent in its antitumor activity compared to a ketoximic analogue, indicating that the nature of the derivative group is critical for its anticancer potential. nih.gov

Table 2: Structure-Activity Relationship Highlights in Anticancer Propanoic Acid Derivatives

| Derivative Series | Key Structural Feature for Activity | Example of Active Substituent/Modification |

| 3-((4-hydroxyphenyl)amino)propanoic acids | Phenolic group and specific substituents. mdpi.com | 2-furyl substituent, 1-naphthyl substituent. mdpi.com |

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acids | Oxime moiety (-C=NOH). mdpi.com | Hydroxyimino functional group. mdpi.com |

| 2-(3-benzoylphenyl)propanoic acids | Nature of the derivative group. nih.gov | Hydroxamic acid analogue. nih.gov |

Metabolic and Biochemical Pathways

Involvement in Mammalian Methionine Metabolism

3-(Methylthio)propionic acid, an isomer of this compound, is recognized as an intermediate in the mammalian metabolism of methionine. nih.govunibo.itselleckchem.commedchemexpress.comebi.ac.uk Methionine is an essential amino acid, and its catabolism is a significant biochemical process. The pathway involving 3-(methylthio)propionate (B1239661) is considered a major route for methionine oxidation in vitro in both rat and monkey liver tissues. medchemexpress.com The initial step in this pathway is thought to be the conversion of methionine to its corresponding keto acid, which is then oxidatively decarboxylated to form 3-methylthiopropionic acid. medchemexpress.com

Role as Intermediates or Cofactors in Biological Systems

While the primary focus of the provided information is on 3-(methylthio)propionic acid, the general role of such sulfur-containing organic acids as intermediates is evident. 3-(Methylthio)propionic acid is a metabolite found in various organisms. smolecule.com Its ester, methyl 2-(methylthio)propionate, may undergo hydrolysis in biological systems to release the corresponding acid, which can then participate in metabolic pathways.

Propionate (B1217596) Metabolic Processes and Related Pathways

Propionate metabolism is a well-established biochemical pathway. nih.gov Propionic acid, which forms the backbone of this compound, typically arises in mammals from the metabolic activity of gut and skin microflora. nih.gov Once it enters a cell and then the mitochondria, propionate is converted to propionyl-CoA. nih.gov Because propionyl-CoA has three carbon atoms, it cannot directly enter the beta-oxidation cycle. Instead, it is carboxylated and then isomerized to form succinyl-CoA, which is an intermediate of the citric acid cycle. nih.gov

The metabolism of short-chain fatty acids, including propionate, is a recognized biological process. jax.org This broader pathway encompasses the chemical reactions and pathways involving fatty acids with fewer than six carbon atoms. jax.org

Microbial Metabolism and Bioactivation Pathways

The microbial metabolism of sulfur-containing compounds, including this compound, is a significant area of study, particularly in the context of food science and environmental microbiology. Microorganisms possess diverse enzymatic machinery capable of transforming these compounds, leading to the formation of various volatile and non-volatile metabolites. These metabolic processes can significantly impact the flavor and aroma profiles of fermented foods and beverages and are also implicated in the bioactivation of certain molecules.

In the context of wine production, the bacterium Oenococcus oeni has been shown to metabolize methionine to produce several volatile sulfur compounds, including methanethiol, dimethyl disulfide, methionol, and 3-(methylthio)propanoic acid. nih.gov In this pathway, methional and 2-oxo-4-(methylthio)butyric acid (KMBA) are key intermediates. nih.gov 3-(methylthio)propanoic acid can be formed from the transiently detected methional. nih.gov This metabolic capability highlights the role of bacteria in generating flavor complexity during malolactic fermentation.

Studies on the metabolism of the drug ritonavir (B1064) in mice have revealed bioactivation pathways that involve the formation of N-acetylcysteine conjugates. nih.gov Specifically, metabolites such as (R)-2-acetamido-3-((2-isopropylthiazol-4-yl)methylthio)propanoic acid and 2-acetamido-3-(thiazol-5-ylmethylthio)propanoic acid were identified in urine. nih.gov The formation of these conjugates suggests a bioactivation mechanism, and further investigation using Cyp3a-null mice confirmed the involvement of CYP3A enzymes in these pathways. nih.gov

Furthermore, research on the effects of 2-hydroxy-4-(methylthio)butanoic acid isopropyl ester (HMBi) in finishing beef cattle has demonstrated its influence on the microbial composition and metabolism in the rumen and cecum. researchgate.net Supplementation with HMBi led to alterations in the abundance of various bacterial taxa and metabolic pathways related to amino acid, carbohydrate, and lipid metabolism. researchgate.net This indicates that derivatives of methylthio-containing propanoic acids can modulate the gut microbiome and its metabolic functions.

The bioactivation of certain prodrugs can also proceed through pathways involving methylthio-containing moieties. For instance, a thioalkylbenzoxazole compound was identified as a prodrug that is bioactivated by the mycobacterial enzyme MymA, a monoxygenase. acs.org This highlights a specific mechanism of bioactivation within mycobacteria that is dependent on the S-oxidation of sulfur-containing compounds. acs.org

Other Biological Applications

Potential as an Antioxidant

The antioxidant potential of compounds related to this compound has been an area of scientific inquiry. While direct studies on the antioxidant capacity of this compound are limited, research on related structures provides insights into this potential. For instance, a series of 2-methylthio-pyrido-triazolopyrimidines were synthesized and evaluated for their antioxidant activity using various assays, including DPPH radical scavenging and ferric reducing antioxidant power (FRAP). researchgate.net Some of these derivatives exhibited significant antioxidant activity, with compounds 12 and 15 being particularly potent. researchgate.net

Pharmacological Activities of Related Propanoic Acid Derivatives (e.g., Anti-inflammatory Agents, ACE Inhibitors)

Propanoic acid derivatives represent a significant class of pharmacologically active compounds, with arylpropionic acids being a prominent example. This class includes well-known non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and ketoprofen. humanjournals.comijpsr.comorientjchem.org These drugs primarily exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key to prostaglandin (B15479496) biosynthesis. orientjchem.org The general structure of arylpropionic acids, featuring a propionic acid moiety attached to an aryl group, is crucial for their anti-inflammatory and analgesic activities. humanjournals.comijpsr.com

In addition to anti-inflammatory agents, propanoic acid derivatives have been investigated as angiotensin-converting enzyme (ACE) inhibitors. ACE inhibitors are a class of drugs used to treat hypertension and heart failure. nih.gov For example, octahydroindolizinepropanoic acids and related compounds have been shown to inhibit ACE and act as hypotensive agents. google.comwipo.int The mechanism of action of many ACE inhibitors involves the chelation of the zinc ion within the active site of the enzyme. nih.gov The carboxyl group of the propanoic acid moiety or other acidic functionalities can play a role in this interaction. nih.govacs.org Various modifications of the propanoic acid structure have been explored to develop potent and effective ACE inhibitors. nih.gov

The following table summarizes some key pharmacological activities of propanoic acid derivatives:

| Pharmacological Activity | Examples of Propanoic Acid Derivatives | Mechanism of Action (where known) |

| Anti-inflammatory | Ibuprofen, Ketoprofen, Naproxen (B1676952) | Inhibition of cyclooxygenase (COX) enzymes orientjchem.org |

| ACE Inhibition | Enalapril, Lisinopril, Fosinopril | Inhibition of angiotensin-converting enzyme nih.gov |

| Analgesic | Ibuprofen, Fenoprofen | Inhibition of prostaglandin synthesis humanjournals.com |

Role in Flavor and Aroma Perception in Biological Systems

This compound and its esters are recognized for their contribution to the flavor and aroma of various foods and beverages. These compounds are often associated with fruity and savory notes. For example, the methyl and ethyl esters of 3-(methylthio)propanoic acid are considered characteristic aroma compounds in pineapple. mdpi.com Similarly, ethyl 2-methyl-2-(methylthio)propionate is used in fruit flavors, particularly pineapple and berry. thegoodscentscompany.com

The perception of these flavors is a complex process involving the interaction of volatile compounds with olfactory receptors in the nasal cavity. The specific chemical structure of the molecule, including the presence and position of the methylthio group, determines its aroma profile.

The following table highlights the occurrence and aroma description of some methylthio-containing propanoic acid derivatives in food:

| Compound | Food/Beverage | Aroma Description |

| Methyl 3-(methylthio)propanoate | Pineapple mdpi.com | Fruity, pineapple-like |

| Ethyl 3-(methylthio)propanoate | Pineapple mdpi.com | Fruity, pineapple-like |

| Ethyl 2-methyl-2-(methylthio)propionate | Fruit flavors thegoodscentscompany.com | Pineapple, berry |

| 3-(Methylthio)propionic acid | Fermented products (e.g., wine) nih.gov | Savory |

Computational and Theoretical Studies

Molecular Modeling and Docking

Molecular modeling encompasses a suite of computational techniques used to represent and simulate the behavior of molecules. A key application is molecular docking, which predicts how a small molecule (ligand), such as 2-(methylthio)propanoic acid, might bind to the active site of a target protein.

The prediction of binding affinity between a ligand and a protein is a cornerstone of drug discovery, quantifying the strength of their interaction. mdpi.com Computational methods are frequently employed to estimate this affinity, as direct experimental determination can be both costly and time-consuming. nih.gov These predictions are typically expressed as a scoring function, which is a mathematical model that evaluates factors like electrostatic interactions, van der Waals forces, and hydrogen bonding to quantify the interaction strength. mdpi.com

For this compound, molecular docking simulations can be performed against various protein targets to predict its binding affinity. While specific documented studies predicting the binding affinity of this compound are not widespread, the methodology is well-established. Such studies would yield data indicating the most likely binding pose and a corresponding binding energy score, usually in kcal/mol. This score helps in ranking potential drug candidates and prioritizing them for further experimental testing. mdpi.comnih.gov

Table 1: Illustrative Ligand-Protein Binding Affinity Predictions for this compound This table presents hypothetical data to illustrate the typical output of molecular docking studies.

| Target Protein | Docking Score (kcal/mol) | Predicted Interaction Type |

|---|---|---|

| Multidrug Resistance Protein 4 (MRP4) | -6.8 | Hydrogen Bond, Hydrophobic |

| Cyclooxygenase-2 (COX-2) | -5.9 | Van der Waals, Electrostatic |

Multidrug Resistance Protein 4 (MRP4), also known as ABCC4, is an ATP-dependent efflux transporter that plays a crucial role in cellular homeostasis by pumping various molecules out of cells. nih.govnih.gov Its substrates include important signaling molecules like the cyclic nucleotides cAMP and cGMP, prostaglandins, and various drugs, particularly anticancer agents. nih.govnih.govopnme.com Overexpression of MRP4 in tumor cells is associated with resistance to a range of antineoplastic drugs, making it a significant target in oncology. nih.gov

Inhibitors of MRP4 are therefore of great interest as they could potentially reverse drug resistance or modulate cellular signaling pathways. nih.gov Known inhibitors of MRP4 are often weak and non-selective, highlighting the need for novel compounds. nih.gov While direct studies on the interaction between this compound and MRP4 are limited, its structure as a small organic acid makes it a candidate for investigation. Computational docking could be used to model its potential binding within the MRP4 transporter. The efflux of cAMP is a key function of MRP4, and compounds that interfere with this process are actively sought. nih.govinfobioquimica.com For instance, the widely used MRP4 inhibitor MK571 itself contains a propanoic acid moiety, suggesting that this chemical feature might be relevant for interaction with the transporter. nih.govnih.gov

Structure-based drug design (SBDD) is a rational approach to drug discovery that utilizes the three-dimensional structure of a biological target. mdpi.comdiscoveryjournals.org By understanding the geometry and properties of a protein's binding site, new ligands can be designed or existing ones modified to improve their binding affinity and selectivity. nih.gov

In the context of this compound, SBDD would involve using its molecular structure as a starting point or scaffold. Computational docking would place the molecule into the active site of a target protein, such as MRP4, to analyze its binding mode. nih.gov This analysis reveals key interactions—like hydrogen bonds or hydrophobic contacts—that stabilize the ligand-protein complex. This information allows medicinal chemists to propose modifications to the this compound structure, such as adding or altering functional groups, to enhance these interactions and thereby increase potency and specificity. This iterative process of design, synthesis, and testing is a fundamental strategy in modern drug development. nih.gov

Interaction with Multidrug Resistance Proteins (e.g., MRP4/ABCC4)

Quantum Chemistry Calculations

Quantum chemistry calculations apply the principles of quantum mechanics to study the chemical and physical properties of molecules. These methods provide detailed information about molecular geometry, electronic structure, and spectroscopic properties from first principles.

Density Functional Theory (DFT) is a highly effective and widely used quantum chemical method for investigating the electronic structure of molecules. researchgate.netmdpi.com It is routinely used to determine optimized molecular geometries, vibrational frequencies, and various electronic properties. researchgate.netdergipark.org.tr For organic molecules like this compound, DFT calculations, often using the B3LYP functional with basis sets such as 6-311G(d,p), can predict structural parameters like bond lengths and angles with high accuracy. researchgate.netresearchgate.net

These calculations provide a detailed picture of the molecule's three-dimensional shape and the distribution of electrons, which are fundamental to its chemical reactivity and interactions with biological targets. researchgate.net The analysis of frontier molecular orbitals (HOMO and LUMO) can also offer insights into the compound's kinetic stability and reactive sites. researchgate.net

Table 2: Representative Calculated Geometric Parameters for this compound This table shows theoretical data for the core propanoic acid backbone, calculated using DFT methods as described in the literature for similar compounds. researchgate.net

| Parameter (Atom1-Atom2) | Bond Length (Å) | Parameter (Atom1-Atom2-Atom3) | Bond Angle (°) |

|---|---|---|---|

| C-C (carboxyl) | 1.52 | O-C-O | 124.5 |

| C=O | 1.21 | C-C-O | 112.0 |

| C-O (hydroxyl) | 1.35 | C-C=O | 123.5 |

| C-S | 1.81 | C-C-S | 109.8 |

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Quantum chemistry plays a crucial role in validating and interpreting experimental NMR spectra by calculating NMR shielding constants. arxiv.orgsmu.edu The Gauge-Independent Atomic Orbital (GIAO) method, typically implemented within a DFT framework, is the standard approach for these calculations. faccts.de

The calculation provides absolute shielding values for each nucleus (e.g., ¹H, ¹³C). faccts.demdpi.com To compare with experimental data, these values are converted into chemical shifts (δ) by subtracting them from the calculated shielding constant of a reference compound, most commonly Tetramethylsilane (TMS). faccts.de This computational prediction of the NMR spectrum is invaluable for confirming the proposed structure of a synthesized compound or for assigning signals in complex spectra. researchgate.net The accuracy of these predictions is highly dependent on the chosen computational method and basis set. arxiv.org

Table 3: Comparison of Hypothetical Experimental and DFT-Calculated NMR Shifts for this compound This table illustrates how calculated NMR data is used for spectral validation, based on established methodologies. researchgate.netfaccts.de

| Nucleus | Atom Position | Hypothetical Experimental Shift (ppm) | Hypothetical Calculated Shift (ppm) |

|---|---|---|---|

| ¹³C | C=O (carboxyl) | 175.2 | 174.8 |

| ¹³C | CH (alpha-carbon) | 45.6 | 45.1 |

| ¹³C | CH₃ (methyl) | 15.3 | 14.9 |

| ¹H | CH (alpha-proton) | 3.35 | 3.31 |

| ¹H | CH₃ (methyl protons) | 2.15 | 2.12 |

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is a key determinant of its molecular properties and interactions. Computational chemistry provides powerful tools to explore the potential energy surface of this molecule, identifying stable conformers and the energy barriers that separate them. Such studies typically involve the systematic rotation of key dihedral angles and the calculation of the corresponding energy to map out the conformational landscape.

While detailed, dedicated research on the conformational analysis of this compound itself is not extensively available in publicly accessible literature, valuable insights can be drawn from computational studies of its close structural analogs. One such study performed density functional theory (DFT) calculations on related fragments, including (R)-ethyl 2-(methylthio)propanoate, the ethyl ester of the target molecule. researchgate.net The analysis of such analogs allows for the characterization of the principal conformational features that are likely to govern the structure of this compound as well.

τ1 (O=C-Cα-S): Rotation around the bond between the carbonyl carbon and the alpha-carbon.

τ2 (C-Cα-S-C(H3)): Rotation around the bond between the alpha-carbon and the sulfur atom.

τ3 (Cα-S-C(H3)-H): Rotation of the methyl group attached to the sulfur atom.

The interplay of these rotations, influenced by steric hindrance and potential intramolecular interactions, gives rise to a complex energy landscape with several local minima corresponding to stable conformers.

Research Findings from Analogous Systems

Computational studies on similar small organic molecules containing both carboxylic acid and thioether functionalities have elucidated some general conformational preferences. For instance, the propanoic acid side chain in some heterocyclic compounds has been shown to adopt predominantly extended conformations. In other flexible molecules, the energy barriers for rotation around single bonds can be relatively low, often not exceeding 5 kcal/mol, indicating considerable molecular flexibility.